1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-((((3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo(2,3-c)pyran-5-yl)oxy)methyl)-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-,(1R,3aR,4S,4aR,7R,7aR,8aS)-
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Overview
Description
1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 4-formyl-8a-[[[(3R,3aR,5R,7R,7aS)-hexahydro-3,7-dimethyl-2H-furo[2,3-c]pyran-5-yl]oxy]methyl]-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)- is a complex organic compound with a unique structure It is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, forming a highly specific molecular configuration
Preparation Methods
The synthesis of 1,4-Methano-s-indacene-3a(1H)-carboxylic acid involves multiple steps, each requiring precise reaction conditionsIndustrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, esterification, and selective oxidation to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
1,4-Methano-s-indacene-3a(1H)-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and targets .
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Methano-s-indacene-3a(1H)-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:
1,4-Methano-1H-indene: Shares a similar core structure but differs in functional groups and reactivity.
1,4-Methano-s-indacene-3a,8a(1H,4H)-dicarboxylic acid: Another related compound with different substituents and chemical properties.
Properties
CAS No. |
179464-93-8 |
---|---|
Molecular Formula |
C29H42O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(1R,2S,4R,5R,8R,9S,11R)-2-[[(3R,3aR,5R,7R,7aS)-3,7-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |
InChI |
InChI=1S/C29H42O6/c1-15(2)23-8-19-10-27(13-30)22-7-6-16(3)21(22)11-28(19,29(23,27)26(31)32)14-34-24-9-20-17(4)12-33-25(20)18(5)35-24/h8,13,15-22,24-25H,6-7,9-12,14H2,1-5H3,(H,31,32)/t16-,17+,18-,19+,20-,21-,22-,24-,25-,27+,28+,29+/m1/s1 |
InChI Key |
MRWGDKAZJARYTL-OFQRIHBISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5C[C@@H]6[C@H](CO[C@@H]6[C@H](O5)C)C |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5CC6C(COC6C(O5)C)C |
Origin of Product |
United States |
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